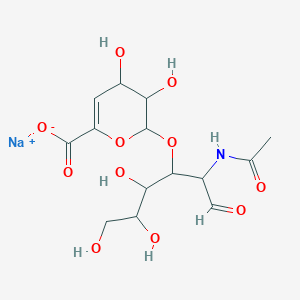

Hyaluronic acid disaccharide sodium salt

Description

BenchChem offers high-quality Hyaluronic acid disaccharide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyaluronic acid disaccharide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSGFYXVBIMRPV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: HPLC Strategies for the Separation of Hyaluronic Acid Disaccharide Sodium Salts

Part 1: Executive Summary & Scientific Foundation

Introduction

Hyaluronic Acid (HA), or Sodium Hyaluronate, is a high molecular weight glycosaminoglycan (GAG) critical to the pharmaceutical, cosmetic, and medical device industries.[1][2][3][4][5] While Size Exclusion Chromatography (SEC) is the standard for determining molecular weight (MW), it cannot provide detailed structural composition or purity data regarding isomeric impurities (e.g., Chondroitin Sulfate contaminants).

To analyze the structural identity of HA, the polymer must be depolymerized into its constituent building blocks: disaccharides .[6] This Application Note details the protocol for the enzymatic digestion of HA into

-

Strong Anion Exchange (SAX): The robust "Gold Standard" for Quality Control (QC).

-

Ion-Pair Reversed-Phase (IP-RP): The high-resolution method compatible with Mass Spectrometry (MS).

Mechanism of Action: The "Lyase" Necessity

Native Hyaluronic Acid lacks a strong UV chromophore, possessing only weak end-absorption at 200–210 nm, which is prone to interference from buffer salts. To enable sensitive UV detection (and specific disaccharide generation), we utilize Hyaluronate Lyases (e.g., from Streptomyces hyalurolyticus or Flavobacterium heparinum).

Unlike mammalian hyaluronidases (which are hydrolases and yield saturated products), bacterial lyases operate via a

Key Technical Insight:

-

Enzyme: Streptomyces Hyaluronidase (EC 4.2.2.1).

-

Analyte:

Di-HA (Unsaturated disaccharide).[7] -

Detection: UV @ 232 nm.

Figure 1: Mechanism of enzymatic depolymerization generating the UV-detectable

Part 2: Sample Preparation Protocol

Objective: Complete depolymerization of HA polymer into disaccharides. Incomplete digestion yields oligosaccharides (tetramers, hexamers) that confuse the chromatogram.

Reagents

-

Substrate: Sodium Hyaluronate raw material or finished product.[2][5]

-

Enzyme: Hyaluronidase from Streptomyces hyalurolyticus (Specific to HA; does not digest Chondroitin).

-

Alternative: Chondroitinase ABC (Digests both HA and Chondroitin; useful for impurity profiling).[3]

-

-

Digestion Buffer: 20 mM Sodium Acetate with 2 mM Calcium Chloride, pH 6.0.

Step-by-Step Digestion Workflow

-

Solubilization: Dissolve HA sample in Digestion Buffer to a final concentration of 1.0 mg/mL. Vortex until fully hydrated.

-

Enzyme Addition: Add Streptomyces hyaluronidase (approx. 100 Units per mg of HA).

-

Incubation: Incubate at 37°C for 3–4 hours (or overnight for high MW cross-linked samples).

-

Quenching: Boil the sample at 100°C for 5 minutes to denature the enzyme and stop the reaction.

-

Clarification: Centrifuge at 12,000 x g for 10 minutes or filter through a 0.22 µm PES membrane to remove protein precipitates.

-

Storage: The supernatant contains the

Di-HA sodium salt. Store at -20°C if not analyzing immediately.

Part 3: Method A - Strong Anion Exchange (SAX)

Best for: Routine QC, Purity Analysis, Robustness.

Chromatographic Conditions

| Parameter | Specification |

| Column | Spherisorb SAX (5 µm, 4.6 x 250 mm) or TSKgel SAX. |

| Mobile Phase A | Water (pH adjusted to 3.5 with HCl). |

| Mobile Phase B | 0.5 M Sodium Chloride (NaCl) in Water (pH 3.5 with HCl). |

| Flow Rate | 1.0 mL/min.[2] |

| Temperature | 25°C (Ambient). |

| Detection | UV @ 232 nm. |

| Injection Vol | 10–20 µL. |

Gradient Program

Note: SAX relies on the negative charge of the carboxyl group. Low pH suppresses silanol interactions but ensures the carboxylic acid is partially ionized or interacting via anion exchange mechanisms specific to the resin.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 5.0 | 100 | 0 |

| 25.0 | 0 | 100 |

| 30.0 | 0 | 100 |

| 31.0 | 100 | 0 |

| 45.0 | 100 | 0 |

Expected Results

- Di-HA: Elutes early in the gradient (approx. 5–10 min) due to having only one carboxyl charge (non-sulfated).

-

Sulfated Impurities: If Chondroitin Sulfate is present (and Chondroitinase ABC was used), sulfated disaccharides (

Di-4S,

Part 4: Method B - Ion-Pair Reversed Phase (IP-RP)

Best for: High Resolution, Mass Spectrometry (MS) coupling, Isomer separation.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm, 4.6 x 150 mm). |

| Ion-Pair Reagent | Tetrabutylammonium hydroxide (TBA-OH) or Tributylamine (TrBA). |

| Mobile Phase A | 10 mM TBA-OH + 50 mM Ammonium Acetate in Water (pH 6.5). |

| Mobile Phase B | Methanol (100%). |

| Flow Rate | 0.5 – 1.0 mL/min. |

| Temperature | 40°C (Improves mass transfer). |

| Detection | UV @ 232 nm (or ESI-MS in Negative Mode). |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 50 | 50 |

| 25.0 | 50 | 50 |

| 26.0 | 90 | 10 |

| 40.0 | 90 | 10 |

Technical Note on Ion-Pairing

The

-

Caution: Ion-pairing agents permanently modify C18 columns. Dedicate a specific column to this method. Do not use this column for other applications afterwards.

Part 5: System Suitability & Troubleshooting

Self-Validating Criteria

To ensure the assay is performing correctly, the following criteria must be met:

-

Resolution (Rs): If analyzing mixtures, Rs > 1.5 between

Di-HA and nearest neighbor (e.g., -

Tailing Factor: < 1.5 for the

Di-HA peak. -

Digestion Efficiency: Absence of peaks in the "Oligosaccharide" region (intermediate retention times). Presence of oligosaccharides indicates incomplete digestion; increase enzyme concentration or time.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak at 232 nm | Wrong Enzyme (Hydrolase used). | Ensure Lyase (Streptomyces or Chondroitinase) is used.[1] |

| Broad/Tailing Peaks | Column aging or pH mismatch. | Check pH of mobile phase.[2][8] In SAX, ensure ionic strength is sufficient. |

| Ghost Peaks | Protein contamination. | Ensure proper filtration (0.22 µm) or precipitation of enzyme after digestion. |

| Retention Time Drift | Ion-Pair equilibrium (Method B). | IP-RP requires long equilibration (30+ column volumes) before first injection. |

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate chromatographic strategy.

Part 6: References

-

Volpi, N. (2000). "Hyaluronic Acid and Chondroitin Sulfate Unsaturated Disaccharides Analysis by High-Performance Liquid Chromatography and Fluorimetric Detection With Dansylhydrazine." Analytical Biochemistry.

-

Linhardt, R. J., et al. (1989). "Analysis of unsaturated disaccharides from glycosaminoglycuronan by high-performance liquid chromatography." Analytical Biochemistry.

-

Sigma-Aldrich. "Enzymatic Assay of Hyaluronidase." Technical Bulletin.

-

Grimshaw, J. (1994). "Analysis of Glycosaminoglycans by High-Performance Liquid Chromatography." Methods in Molecular Biology.

-

European Pharmacopoeia (Ph. Eur.). "Sodium Hyaluronate Monograph." (Standard reference for physicochemical properties).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Easy HPLC-based separation and quantitation of chondroitin sulphate and hyaluronan disaccharides after chondroitinase ABC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 透明质酸酶的酶法测定 (3.2.1.35) [sigmaaldrich.com]

- 6. SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the unsaturated disaccharides of hyaluronic acid in equine synovial fluid by high-performance liquid chromatography and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV-Vis Spectrum of Hyaluronic Acid | SIELC Technologies [sielc.com]

Application Note & Protocol: Preparation of Hyaluronic Acid Disaccharide Sodium Salt Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of hyaluronic acid (HA) disaccharide sodium salt stock solutions. Hyaluronic acid, a naturally occurring glycosaminoglycan, is a polymer of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid.[1][2][3][4] This guide outlines the critical parameters, step-by-step protocols, and best practices for ensuring the stability and reproducibility of these solutions for downstream applications in research and development.

Introduction: The Significance of Hyaluronic Acid Disaccharides

Hyaluronic acid (HA) is a major component of the extracellular matrix, playing crucial roles in tissue hydration, lubrication, and cellular signaling.[5] The fundamental repeating unit of this polymer is a disaccharide composed of D-glucuronic acid and N-acetyl-D-glucosamine linked by β(1→3) and β(1→4) glycosidic bonds.[2][3] The sodium salt of this disaccharide is a key starting material for various biochemical assays, enzymatic studies, and as a standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry for the characterization of larger HA molecules.[]

The precise preparation of HA disaccharide sodium salt stock solutions is paramount for experimental accuracy. Factors such as solvent selection, pH, temperature, and storage conditions can significantly impact the stability and integrity of the disaccharide, potentially leading to unreliable experimental outcomes. This application note provides a detailed methodology to mitigate these risks and ensure the preparation of high-quality, consistent stock solutions.

Foundational Principles: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of hyaluronic acid and its disaccharide units is essential for proper handling and solution preparation.

2.1. Solubility:

The solubility of hyaluronic acid and its derivatives is influenced by several factors:

-

Solvent: Hyaluronic acid and its sodium salts are highly soluble in water and aqueous buffers.[7][8] The presence of the sodium salt of the carboxylic acid groups enhances solubility in deionized water.[7] For specific applications requiring an organic co-solvent, Dimethyl sulfoxide (DMSO) can be used.[7]

-

pH: The solubility of hyaluronic acid is significantly enhanced in neutral to slightly basic buffered solutions (pH > 6).[7] Acidic conditions (pH < 4) and strongly alkaline conditions (pH > 11) can lead to the degradation of the polysaccharide chain and should be avoided during preparation and storage.[2]

-

Molecular Weight: While this guide focuses on the disaccharide, it is important to note that for larger HA polymers, solubility decreases as the molecular weight increases.[7][8]

-

Temperature: Increased temperature can facilitate the dissolution of hyaluronic acid.[8][9] However, prolonged exposure to high temperatures can also accelerate degradation.[10][11]

2.2. Stability:

Hyaluronic acid disaccharide solutions are susceptible to degradation through several mechanisms:

-

Hydrolysis: The glycosidic linkages can be cleaved under acidic or strongly basic conditions.[2]

-

Oxidative Degradation: The presence of free radicals or exposure to UV light can lead to the breakdown of the polymer chains.[10]

-

Enzymatic Degradation: If present, hyaluronidases can rapidly break down hyaluronic acid.[11]

-

Microbial Contamination: Aqueous solutions are prone to microbial growth, which can lead to both enzymatic degradation and contamination of the stock solution.[12]

Materials and Equipment

3.1. Materials:

-

Hyaluronic Acid Disaccharide Sodium Salt (powder form)

-

High-purity, sterile, nuclease-free water (e.g., Milli-Q® or equivalent)

-

Sterile phosphate-buffered saline (PBS), pH 7.0-7.5

-

Sterile, low-retention microcentrifuge tubes or vials

-

Parafilm®

3.2. Equipment:

-

Analytical balance

-

Vortex mixer

-

Low-speed centrifuge

-

Calibrated micropipettes and sterile, low-retention tips

-

-20°C and -80°C freezers

-

Optional: Water bath or heat block, sonicator

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mg/mL stock solution of hyaluronic acid disaccharide sodium salt. The concentration can be adjusted based on experimental needs.

4.1. Pre-Preparation Steps:

-

Equilibration: Before opening, allow the vial of lyophilized hyaluronic acid disaccharide sodium salt to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[7]

-

Solvent Preparation: Ensure that the chosen solvent (high-purity water or PBS) is at room temperature. If using a buffer, confirm that the pH is between 7.0 and 7.5.[13]

4.2. Weighing and Reconstitution:

-

Weighing: In a clean, draft-free environment, carefully weigh the desired amount of the disaccharide powder using an analytical balance. Perform this step quickly to minimize moisture absorption.[7]

-

Reconstitution: Add the appropriate volume of the selected solvent to the weighed powder. For a 10 mg/mL stock solution, add 100 µL of solvent for every 1 mg of powder.

4.3. Dissolution Procedure:

-

Initial Mixing: Gently vortex the vial for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution for any undissolved particles.

-

Complete Dissolution: If particles remain, continue to mix. For difficult-to-dissolve powders, the following can be considered:

-

Gentle Heating: Warm the solution to 37-50°C for short periods (5-10 minutes) with intermittent vortexing. Avoid prolonged heating.

-

Sonication: Sonicate the vial in a water bath for brief intervals (1-2 minutes) until the powder is fully dissolved.

-

-

Final Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to collect all the solution at the bottom of the tube.

4.4. Aliquoting and Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the disaccharide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention tubes.[7]

-

Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and storage temperature.

-

Storage:

-

Short-term (up to 1 week): Store aliquots at 2-8°C.

-

Long-term (months to years): Store aliquots at -20°C or -80°C.[7] For optimal long-term stability, -80°C is preferred.

-

Data Presentation and Visualization

Table 1: Recommended Solvents and Storage Conditions

| Parameter | Recommendation | Rationale |

| Primary Solvent | High-purity, sterile water | Ensures minimal contamination and interference. |

| Buffered Solvent | Sterile PBS, pH 7.0-7.5 | Maintains a stable pH environment, enhancing solubility and stability.[7][13] |

| Short-Term Storage | 2-8°C (up to 1 week) | Minimizes degradation for immediate use. |

| Long-Term Storage | -20°C or -80°C | Preserves the integrity of the disaccharide for extended periods.[7] |

Diagram 1: Workflow for Hyaluronic Acid Disaccharide Stock Solution Preparation

Caption: Workflow for preparing HA disaccharide stock solutions.

Quality Control and Best Practices

-

Purity Assessment: The purity of the starting material is critical. Always refer to the Certificate of Analysis (CoA) provided by the supplier. Techniques like HPLC can be used to confirm the purity of the prepared stock solution if required.[]

-

Hygroscopic Nature: Hyaluronic acid and its salts are highly hygroscopic.[7][10] Minimize the time the powder is exposed to the atmosphere to prevent moisture absorption, which can affect accurate weighing.

-

Avoid Contamination: Use sterile techniques, including sterile tubes, pipette tips, and solvents, to prevent microbial and nuclease contamination.

-

pH Monitoring: If preparing solutions in unbuffered water, it is advisable to check the pH of the final solution to ensure it is within the optimal range for stability.

-

Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the disaccharide, the final concentration, the date of preparation, and the name of the preparer.

Conclusion

The preparation of high-quality hyaluronic acid disaccharide sodium salt stock solutions is a fundamental yet critical step for a wide range of scientific applications. By adhering to the principles and protocols outlined in this application note, researchers can ensure the accuracy, reproducibility, and reliability of their experimental results. Careful attention to solvent selection, pH control, dissolution technique, and proper storage will preserve the integrity of the disaccharide and contribute to the overall success of the research.

References

-

General Technical Information – Creative PEGWorks® Hyaluronic Acid (HA) Products.

-

Hyaluronic acid - Wikipedia.

-

Shelf Life and Storage of Hyaluronic Acid - Wanfukang.

-

TECHNICAL DATA SHEET Hyaluronic Acid, HMW - EllementalPRO.

-

Stability of ¹³C‐labeled HA ΔUAβ(1 → 3)GlcNAc disaccharide. (A)... - ResearchGate.

-

How Should Hyaluronic Acid Be Stored? - News - Guanjie Biotech.

-

Hyaluronic acid disaccharide ΔDiHA sodium salt - Santa Cruz Biotechnology.

-

GPC/SEC–MALLS Analysis of Hyaluronic Acid - LCGC International.

-

Hyaluronic Acid: Production Strategies, Gel-Forming Properties, and Advances in Drug Delivery Systems - PMC.

-

JPH09176020A - Stable solution containing sodium hyaluronate - Google Patents.

-

Hydrolysis of hyaluronic acid for cosmetic products Pharmaceutical Engineering November 2023 - Universidade de Lisboa.

-

Hyaluronic Acid Quality Control Testing - Formulation / BOC Sciences.

-

Hyaluronic Acid Quality Control Testing Services - BTP.

-

Solubility of Hyaluronic Acid in Different Solvents and Its Influencing Factors - Stanford Chemicals.

-

Hyaluronic Acid: The Influence of Molecular Weight on Structural, Physical, Physico-Chemical, and Degradable Properties of Biopolymer - PMC.

-

Methods for Determining the High Molecular Weight of Hyaluronic Acid: A Review - MDPI.

-

Characterization of Linear and Chemically Cross-linked Hyaluronic acid usingVarious Analytical Techniques Including FTIR, ESI-MS - Sci Forschen.

-

Hyaluronic Acid Preparation - Formulation / BOC Sciences.

-

CN104739659A - Hyaluronic acid stock solution and preparation method thereof - Google Patents.

Sources

- 1. Hyaluronic acid - Wikipedia [en.wikipedia.org]

- 2. Hyaluronic Acid: Production Strategies, Gel-Forming Properties, and Advances in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. researchgate.net [researchgate.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. stanfordchem.com [stanfordchem.com]

- 9. CN104739659A - Hyaluronic acid stock solution and preparation method thereof - Google Patents [patents.google.com]

- 10. guanjiebio.com [guanjiebio.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. Shelf Life and Storage of Hyaluronic Acid - Wanfukang [m.mhwchem.com]

- 13. ellementalpro.com [ellementalpro.com]

Troubleshooting & Optimization

Improving solubility of hyaluronic acid disaccharide sodium salt in organic solvents

Technical Support Center: Hyaluronic Acid Solubility Guide

Topic: Improving Solubility of Hyaluronic Acid Disaccharide Sodium Salt in Organic Solvents Ticket ID: HA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published[1]

Executive Summary

The core challenge you are facing is the inherent polyelectrolyte nature of Hyaluronic Acid (HA) disaccharide sodium salt (

To perform chemical modifications or analyses requiring organic media, you must disrupt this hydration requirement.[1] This guide details the two field-proven methodologies to achieve this: Salt Metathesis (TBA Conversion) and Protonation (Acid Form Isolation) .[1]

Part 1: The Diagnostic Matrix (Why it won't dissolve)

Before attempting a fix, confirm your solvent system against the solubility limitations of the sodium salt form.

Table 1: Solubility Profile of HA Disaccharide Sodium Salt vs. Modified Forms

| Solvent System | HA-Na (Standard) | HA-TBA (Modified) | HA-Acid (Protonated) | Application Suitability |

| Water | Highly Soluble (>50 mg/mL) | Insoluble/Poor | Soluble | Native analysis, enzymatic assays |

| DMSO (Anhydrous) | Insoluble (<1 mg/mL)* | Highly Soluble | Soluble | Chemical synthesis, NMR |

| DMF | Insoluble | Soluble | Soluble | Peptide coupling, esterification |

| DCM / THF | Insoluble | Soluble | Poor | Hydrophobic reactions |

| Ethanol/Methanol | Insoluble (Precipitates) | Soluble | Soluble | Purification/Precipitation |

*Note: HA-Na may form a cloudy suspension in DMSO but will not form a true molecular solution necessary for homogeneous reactions.[1]

Part 2: The Gold Standard Protocol – TBA Salt Conversion

The most robust method to render HA disaccharides soluble in organic solvents is converting the sodium salt to a Tetrabutylammonium (TBA) salt .[1] The bulky lipophilic TBA cation masks the negative charge of the carboxylate group, preventing tight ionic aggregation and allowing the molecule to integrate into organic solvent networks.

Workflow Diagram: Sodium to TBA Conversion

Caption: Figure 1. Step-by-step workflow for converting hydrophilic Sodium Hyaluronate to lipophilic TBA-Hyaluronate via ion exchange.

Detailed Protocol (Self-Validating)

Reagents:

-

HA Disaccharide Sodium Salt[1]

-

Dowex 50W x 8 (Hydrogen form, 50-100 mesh)[1]

-

Tetrabutylammonium hydroxide (TBA-OH), 40% wt in water[1]

-

Deionized Water[1]

Step-by-Step:

-

Resin Preparation: Wash 10 g of Dowex 50W x 8 resin with water until the eluate pH is neutral.[1] Pack into a glass column.

-

Acidification: Dissolve HA-Na (e.g., 100 mg) in minimal distilled water. Pass slowly through the resin column.

-

Validation: The eluate pH should drop significantly (acidic HA).[1] Collect the acidic fractions on ice.

-

Critical: Do not store the acid form for long periods; glycosidic bonds are susceptible to acid hydrolysis.

-

-

Neutralization: Immediately titrate the acidic eluate with TBA-OH solution.[1]

-

Isolation: Lyophilize (freeze-dry) the neutralized solution.

-

Result: You will obtain a fluffy white solid (HA-TBA).[1]

Part 3: Alternative Strategy – The "Acid Form" Method

If you wish to avoid the TBA counter-ion (e.g., it interferes with a specific downstream assay), you can isolate the protonated acid form, which has moderate solubility in DMSO.

Protocol:

-

Acidify to pH 2.5 using 0.1 M HCl.

-

Precipitate by adding 4 volumes of cold Ethanol.[1]

-

Centrifuge and wash the pellet with Ethanol/Acetone.[1]

-

Vacuum dry.[1]

-

Solubility: The resulting solid is soluble in DMSO but less stable than the TBA salt.

Part 4: Troubleshooting & FAQs

Q1: Can I just add DMSO to my aqueous HA-Na solution?

-

Answer: Yes, but only up to a limit. HA-Na will tolerate a DMSO:Water ratio of roughly 90:10 or 80:20. If you require anhydrous conditions (e.g., for isocyanate crosslinking), this method will fail as the salt will precipitate out of pure DMSO.[1]

Q2: My HA-TBA salt is oily or yellow after freeze-drying. Is it ruined?

-

Answer: Likely yes.[1] Yellowing indicates degradation (beta-elimination), usually caused by over-titrating with TBA-OH (pH > 8.[1]0) or heating during the drying process.[1] Ensure you stop titration at pH 7.0 and keep the sample frozen during lyophilization.

Q3: I don't have an ion-exchange column. Can I do this in a beaker?

-

Answer: Yes, but it is "dirtier."[1] You can add the resin beads directly to the HA solution, stir for 10 minutes, filter out the beads, and then neutralize the filtrate. Ensure you wash the beads thoroughly first to remove color/impurities.

Q4: Which organic solvent is best for esterification reactions?

-

Answer: DMSO or DMF are preferred for HA-TBA.[1] While HA-TBA dissolves in DCM, the solubility is lower than in dipolar aprotic solvents. For high-efficiency coupling (e.g., EDC/NHS chemistry), DMSO is the industry standard.[1]

Part 5: Decision Tree for Solvent Selection

Use this logic flow to determine the correct preparation for your experiment.

Caption: Figure 2. Decision logic for selecting the appropriate Hyaluronic Acid form based on target solvent.

References

-

Palazzo, B., et al. (2021).[1] Synthesis and Characterization of Hyaluronic Acid-Based Hydrogels.Biomacromolecules . Link (General reference for HA-TBA synthesis protocols).[1]

-

Schanté, C. E., et al. (2011).[1] Chemical modifications of hyaluronic acid for the synthesis of derivatives for a broad range of biomedical applications.Carbohydrate Polymers . Link (Review of solubility and modification strategies).

-

Oh, E. J., et al. (2010).[1] Target specific delivery of doxorubicin to liver via hyaluronic acid-based nanoparticles.[1]Journal of Controlled Release . (Demonstrates use of DMSO/TBA system for synthesis).

-

Bellini, D., & Topai, A. (2011).[1] Method to produce hyaluronic acid functionalized derivatives.[1][3][4][5]European Patent EP2370474A1 .[1] Link (Industrial protocol for HA-TBA conversion).[1]

Sources

- 1. Acid form hyaluronic acid [sigmaaldrich.com]

- 2. Sodium hyaluronate:Synthesis, Physical Form, and Toxicity_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080182982A1 - Methyl esters of hyaluronic acid - Google Patents [patents.google.com]

- 5. Chemical Synthesis of Modified Hyaluronic Acid Disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Signal-to-Noise Ratio in Hyaluronic Acid (HA) Disaccharide Mass Spectrometry

Welcome to the technical support center for the analysis of hyaluronic acid (HA) disaccharides by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we will delve into the causality behind experimental choices and provide field-proven insights to enhance the signal-to-noise (S/N) ratio in your analyses, ensuring data of the highest quality and reliability.

Frequently Asked Questions (FAQs)

Why is my signal-to-noise ratio consistently low for HA disaccharides?

A low signal-to-noise ratio can be attributed to several factors throughout the analytical workflow, from sample preparation to data acquisition. The primary culprits often include inefficient ionization, the presence of interfering substances causing ion suppression, and suboptimal mass spectrometer settings. It is also important to consider that larger HA oligomers are often less sensitively detected.[1]

What is ion suppression and how does it affect my analysis?

Ion suppression is a matrix effect that occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[2][3] This phenomenon reduces the ionization efficiency of your HA disaccharides, leading to a decreased signal intensity and, consequently, a lower S/N ratio.[2] Common sources of ion suppression include salts, ion-pairing agents, and endogenous compounds from biological samples.[2]

Should I use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for HA disaccharides?

Both ESI and MALDI can be effectively used for the analysis of HA oligosaccharides, and the choice often depends on the specific experimental goals and available instrumentation.

-

ESI is highly amenable to coupling with liquid chromatography (LC) for online separation and analysis.[4] It is particularly effective for generating multiply charged ions of smaller HA oligomers.[5] However, ESI can be prone to ion suppression from complex matrices.

-

MALDI is a softer ionization technique that typically produces singly charged ions, simplifying spectral interpretation, especially for larger oligosaccharides.[5] It can be less susceptible to ion suppression from certain matrix components compared to ESI.

For quantitative analyses, ESI-MS/MS is often preferred due to its high sensitivity and selectivity, especially when coupled with a robust chromatographic separation.[6][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during HA disaccharide mass spectrometry.

Issue 1: Poor or No Signal Detected

A complete loss of signal can be alarming but is often due to a singular, identifiable issue. A systematic check of the LC-MS system is the most effective troubleshooting approach.[8]

Troubleshooting Workflow: No Signal

Below is a DOT script for a troubleshooting workflow to diagnose a lack of signal.

Caption: A step-by-step workflow for troubleshooting a complete loss of signal.

Step-by-Step Protocol:

-

Verify Mass Spectrometer Functionality:

-

Action: Infuse a known standard (e.g., a simple peptide or a commercially available HA disaccharide standard) directly into the mass spectrometer, bypassing the LC system.

-

Rationale: This isolates the MS to confirm that the ion source, mass analyzer, and detector are all functioning correctly. If you can see a stable spray and detect the standard, the issue likely lies with the LC system or the sample itself.[8]

-

-

Inspect the LC System:

-

Action: Check for obvious issues such as leaks, incorrect mobile phase composition, or air bubbles in the pump lines. Ensure the autosampler is correctly picking up and injecting the sample.

-

Rationale: A failure in the LC system will prevent the sample from reaching the mass spectrometer, resulting in no signal. A common issue can be a loss of prime in one of the pumps, especially after a period of inactivity.[8]

-

-

Evaluate Sample Integrity:

-

Action: Prepare a fresh standard of your HA disaccharide and inject it.

-

Rationale: This will help determine if the issue is with your previously prepared samples, which may have degraded over time.

-

Issue 2: High Background Noise

High background noise can significantly reduce the S/N ratio, making it difficult to distinguish your analyte peaks from the baseline.

Common Causes and Solutions:

| Cause | Solution | Rationale |

| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents (LC-MS grade) and additives. | Impurities in the mobile phase can ionize and create a high chemical background.[9] |

| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Contaminants can build up on the ion source over time, leading to increased background noise.[9] |

| Column Bleed | Use a high-quality, stable LC column and ensure it is properly conditioned before use. Avoid harsh mobile phase conditions (e.g., extreme pH) that can degrade the stationary phase. | The stationary phase of the LC column can slowly degrade and "bleed" into the mobile phase, contributing to background noise.[9] |

Issue 3: Inconsistent Peak Shapes and Retention Times

Poor peak shapes (e.g., tailing, fronting, or splitting) and shifting retention times can compromise both qualitative and quantitative analysis.

Troubleshooting Peak Shape and Retention Time Issues

Sources

- 1. The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. zefsci.com [zefsci.com]

Minimizing salt interference in hyaluronan disaccharide electrophoresis

A Guide to Minimizing Salt Interference in Electrophoresis

Welcome to the technical support center for hyaluronan (HA) analysis. As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common yet frustrating challenges in Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) of hyaluronan disaccharides: salt interference. This resource provides in-depth, field-proven insights to ensure your experiments yield clean, reproducible, and accurate results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have regarding salt interference.

Q1: Why is excess salt a significant problem in hyaluronan disaccharide electrophoresis?

Excess salt in your sample is a primary cause of poor quality data. The high concentration of ions increases the conductivity of your sample relative to the surrounding running buffer. This creates an electrical field distortion within the gel, leading to uneven migration, band distortion, and significant heat generation (Joule heating).[1] Ultimately, high salt concentrations can make your gel results uninterpretable and compromise the quantification of your HA disaccharides.[2]

Q2: What are the classic visual signs of salt interference on my gel?

The most common artifacts resulting from high salt concentrations include:

-

Distorted or "Smiling" Bands: Bands in the center of the gel migrate faster than those at the edges, creating a curved or "smiling" appearance. This is a direct result of uneven heat distribution, where the hotter center lanes experience lower resistance.[1]

-

Band Smearing: Instead of sharp, well-defined bands, you may see vertical streaks or smears. This can be caused by high local conductivity in the sample well, which disrupts the stacking effect at the start of the electrophoresis run.[1][3]

-

Poor Resolution: Bands that are close in size may fail to separate properly, appearing as one thick, diffuse band.

-

Anomalous Migration: The migration distance of your standards and samples may be inconsistent and not correlate correctly with their size.[2]

Q3: Where does the contaminating salt in my samples typically come from?

Salt is introduced from several sources during sample preparation. The most common culprits are:

-

Enzyme Digestion Buffers: Hyaluronidases and other glycosaminoglycan-degrading enzymes require specific salt concentrations and pH for optimal activity. These buffer salts (e.g., sodium acetate, phosphate salts) are a major source of contamination.[4]

-

Sample Matrix: Biological samples such as serum, synovial fluid, or tissue extracts naturally contain high concentrations of physiological salts.[5]

-

Upstream Purification Steps: Elution buffers from chromatography steps (e.g., anion exchange) often contain high molarities of salt.[6]

In-Depth Troubleshooting Guide

When the FAQs aren't enough, this section provides a deeper dive into specific problems, their root causes, and validated solutions.

Problem: Distorted or "Smiling" Bands

Causality: This artifact is almost always due to uneven heat distribution across the gel. Salt-laden samples create lanes of high conductivity. As electrical current passes through, these lanes generate more heat than the surrounding gel and buffer (Joule heating). Increased temperature reduces the viscosity of the gel matrix, allowing the molecules in those lanes to migrate faster, resulting in the characteristic "smile" effect.[1][7]

Solutions:

-

Mandatory Desalting: The most effective solution is to remove the excess salt before loading the sample onto the gel. Gel filtration using a spin column is the preferred method for its speed and efficiency.[8][9] (See Protocol 1).

-

Reduce Voltage: Lowering the voltage will decrease the overall current and reduce Joule heating. While this will increase the run time, it promotes more even heat distribution and sharper bands.[1][7]

-

Use Fresh, Correctly Prepared Buffer: Ensure your running buffer is not depleted or made at the wrong concentration. Inconsistent buffer composition can exacerbate conductivity differences.[1][3]

Problem: Smeared or Diffuse Bands

Causality: Smearing indicates that the labeled disaccharides are not migrating as a tight, focused band. High salt concentrations contribute to this in two ways. First, the high conductivity in the well can interfere with the "stacking" effect that normally concentrates the sample at the top of the resolving gel. Second, extremely high salt can sometimes interfere with the efficiency of the 2-aminoacridone (AMAC) labeling reaction, leading to a heterogeneous population of labeled and partially labeled molecules.

Solutions:

-

Prioritize Pre-Labeling Desalting: Desalting your sample after enzymatic digestion but before fluorescent labeling is critical. This ensures the labeling reaction occurs in an optimal, low-salt environment and provides a clean sample for electrophoresis.

-

Ensure Complete Lyophilization: If your protocol involves drying the sample after digestion, ensure all volatile buffers (like ammonium acetate) are completely removed. Residual salts can become highly concentrated and interfere with the subsequent labeling step.[4]

-

Optimize Sample Volume and Loading: Avoid overloading the well. A large volume of a high-salt sample will worsen the problem. If your sample is dilute, it is better to concentrate it and desalt it rather than loading a larger volume.

Problem: No Bands or Extremely Faint Bands

Causality: The absence of a signal can be alarming. If you have confirmed your imaging system is working and your standards are visible, the issue often lies in a failed enzymatic or labeling reaction. High concentrations of certain salts can inhibit enzyme activity or interfere with the reductive amination chemistry used to attach the fluorophore to the disaccharides.

Solutions:

-

Buffer Exchange Before Digestion: If your initial sample is in a buffer known to be inhibitory to your hyaluronidase, perform a buffer exchange into the recommended digestion buffer before adding the enzyme.

-

Validate Labeling Efficiency: After the labeling step, you can spot a tiny amount of your sample on a TLC plate to quickly check for fluorescence, confirming the labeling reaction worked before proceeding with the time-consuming electrophoresis step.

-

Check Reagent Integrity: Ensure your AMAC and sodium cyanoborohydride are fresh. AMAC is light-sensitive, and sodium cyanoborohydride is moisture-sensitive. Degraded reagents will lead to poor or no labeling.

Experimental Protocols & Data

Protocol 1: Rapid Desalting of HA Disaccharide Samples via Gel Filtration Spin Column

This protocol is designed for the rapid removal of salts and other low-molecular-weight contaminants from aqueous samples following enzymatic digestion.

Materials:

-

Gel filtration spin columns (e.g., Sephadex G-25 or equivalent, with a molecular weight cutoff suitable for separating disaccharides from salts).

-

Microcentrifuge.

-

Nuclease-free water.

-

Collection tubes.

Methodology:

-

Column Preparation: Gently tap the spin column to ensure the resin settles to the bottom. Remove the top and then bottom caps.

-

Storage Buffer Removal: Place the column in a 2 mL collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer. Discard the flow-through.

-

Column Equilibration: Add 500 µL of nuclease-free water to the top of the resin. Centrifuge at 1,000 x g for 1 minute. Discard the flow-through. Repeat this step 2-3 more times to ensure the column is fully equilibrated.

-

Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply your sample (typically 10-100 µL) to the center of the resin bed.

-

Elution: Centrifuge the column at 1,000 x g for 2 minutes. The collected flow-through is your desalted sample, ready for lyophilization and fluorescent labeling. The salts remain trapped in the column resin.[8][9]

Data Presentation: Impact of Salt on Electrophoretic Resolution

The following table summarizes the expected outcomes based on the salt concentration in the sample loaded onto the gel.

| NaCl Concentration in Sample | Expected Band Appearance | Primary Scientific Cause | Recommended Action |

| < 20 mM | Sharp, flat, well-resolved bands. | Optimal conductivity, minimal Joule heating. | Proceed with analysis. |

| 50-100 mM | Bands begin to curve at the edges ("smiling"). Minor broadening. | Moderate, uneven Joule heating and conductivity mismatch.[1] | Desalting is highly recommended. |

| > 150 mM | Severe "smiling," band smearing, and poor resolution. | High conductivity differential leads to significant local heating and disrupts sample stacking.[1][2] | Desalting is mandatory. Results are unreliable. |

Visual Workflow & Troubleshooting Diagrams

Diagram 1: Sample Preparation Workflow for FACE Analysis

This diagram illustrates the critical steps in preparing hyaluronan samples for electrophoresis, highlighting the essential desalting stage.

Caption: Troubleshooting guide for common FACE gel electrophoresis artifacts.

References

-

Calabro, A., Hascall, V. C., & Midura, R. J. (2000). Microanalysis of enzyme digests of hyaluronan and chondroitin/dermatan sulfate by fluorophore-assisted carbohydrate electrophoresis (FACE). Glycobiology, 10(3), 273–281. [Link]

-

Karousou, E., DeAngelis, P. L., & Passi, A. (2018). Quantification of hyaluronan (HA) using a simplified fluorophore-assisted carbohydrate electrophoresis (FACE) procedure. In Methods in Molecular Biology (Vol. 1748, pp. 129-138). Humana Press. [Link]

-

Karousou, E., et al. (2010). Fast screening of glycosaminoglycan disaccharides by fluorophore-assisted carbohydrate electrophoresis (FACE): applications to biologic samples and pharmaceutical formulations. Analytical Biochemistry, 403(1-2), 81-88. [Link]

-

Volpi, N., et al. (2016). FACE Analysis as a Fast and Reliable Methodology to Monitor the Sulfation and Total Amount of Chondroitin Sulfate in Biological Samples of Clinical Importance. Molecules, 21(10), 1353. [Link]

-

Mahoney, D. J., et al. (2001). Novel methods for the preparation and characterization of hyaluronan oligosaccharides of defined length. Glycobiology, 11(12), 1025-1033. [Link]

-

Pablico-Lansigan, M. H., et al. (2018). Capillary Electrophoresis Separations of Glycans. Chemical Reviews, 118(17), 7936-7971. [Link]

-

Razi, N., & Desai, U. R. (2016). Studying Glycosaminoglycan–Protein Interactions Using Capillary Electrophoresis. In Capillary Electrophoresis of Biomolecules (pp. 359-380). Humana Press. [Link]

-

Turnes Carou, I., et al. (2001). Direct Analysis of Inorganic Anions in Samples with High Salt Content by Capillary Zone Electrophoresis. Mikrochimica Acta, 137, 127-133. [Link]

-

Militsopoulou, M., et al. (2012). Capillary electrophoresis for total glycosaminoglycan analysis. Analytical Biochemistry, 421(2), 805-807. [Link]

-

Zhang, Z., et al. (2018). Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides. In Methods in Molecular Biology (Vol. 1748, pp. 139-150). Humana Press. [Link]

-

Guttman, A., & Kerek, E. (2018). Capillary Electrophoresis Separations of Glycans. Chemical Reviews, 118(17), 7936-7971. [Link]

-

Yang, B., et al. (2012). On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization. Carbohydrate Polymers, 88(3), 947-953. [Link]

-

Lih, T., et al. (2022). Optimizing the sensitivity and resolution of hyaluronan analysis with solid-state nanopores. Scientific Reports, 12(1), 4504. [Link]

-

Ingr, M., et al. (2022). Salt-dependent intermolecular interactions of hyaluronan molecules mediate the formation of temporary duplex structures. Carbohydrate Polymers, 286, 119288. [Link]

-

Cowman, M. K., & Schmidt, T. A. (2015). Methods for isolating and analyzing physiological hyaluronan: a review. Matrix Biology, 41, 2-12. [Link]

-

LabX. (n.d.). Troubleshooting Common Electrophoresis Problems and Artifacts. [Link]

-

Merck Millipore. (n.d.). Sample Prep & Gel Electrophoresis Troubleshooting. [Link]

-

G-Biosciences. (2016). Gel Filtration and Its Role in Desalting and Buffer Exchange. [Link]

-

Lee, H. G., & Cowman, M. K. (1994). An agarose gel electrophoretic method for analysis of hyaluronan molecular weight distribution. Analytical Biochemistry, 219(2), 278-287. [Link]

-

Cowman, M. K., et al. (2011). Improved agarose gel electrophoresis method and molecular mass calculation for high molecular mass hyaluronan. Analytical Biochemistry, 417(1), 41-49. [Link]

-

Cowman, M. K., & Schmidt, T. A. (2015). Methods for isolating and analyzing physiological hyaluronan. Matrix Biology, 41, 2-12. [Link]

-

Merck Millipore. (n.d.). Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins. [Link]

Sources

- 1. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]

- 2. How to Determine Hyaluronic Acid Molecular Weight Using Gel Electrophoresis - Echelon Biosciences [echelon-inc.com]

- 3. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. FACE Analysis as a Fast and Reliable Methodology to Monitor the Sulfation and Total Amount of Chondroitin Sulfate in Biological Samples of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. merckmillipore.com [merckmillipore.com]

Technical Support Center: Resolving Co-elution Issues with Chondroitin and Hyaluronan Disaccharides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of chondroitin and hyaluronan disaccharides. This resource provides in-depth troubleshooting guides and frequently asked questions to address common co-elution issues encountered during experimental analysis. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to ensure scientific integrity and help you achieve robust and reproducible results.

I. Troubleshooting Guide: Resolving Specific Co-elution Issues

This section is designed to provide direct, actionable solutions to specific co-elution problems. We delve into the causality behind these issues and offer systematic approaches to method development and optimization.

Q1: My unsulfated chondroitin sulfate (ΔDi-0S) and hyaluronan (ΔDi-HA) disaccharides are co-eluting. How can I resolve them?

A1: Co-elution of unsulfated chondroitin sulfate (CS) and hyaluronan (HA) disaccharides is a common challenge due to their high structural similarity.[1] The primary difference lies in the configuration of the C4 hydroxyl group on the galactosamine (in CS) versus glucosamine (in HA). Here is a systematic approach to resolving this issue:

1. Methodical Approach: Chromatographic System Optimization

Your primary strategy should be to optimize your chromatographic system to exploit the subtle chemical differences between the two molecules.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent first choice as it separates molecules based on their hydrophilicity and is compatible with mass spectrometry without the need for ion-pairing reagents.[2][3]

-

Mobile Phase Adjustment: Fine-tune the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution with a carefully optimized acetonitrile concentration can enhance resolution.[2]

-

Temperature Control: Lowering the column temperature can increase the interaction of the disaccharides with the stationary phase, potentially improving separation. For instance, reducing the temperature from 60 °C to 30 °C has been shown to be effective for separating isomeric CS/DS disaccharides.[2]

-

-

Ion-Pair Reversed-Phase Chromatography (IPRPC): This technique is powerful for separating anionic molecules like glycosaminoglycan (GAG) disaccharides.[4]

-

Optimize Ion-Pair Reagent Concentration: The concentration of the ion-pairing reagent, such as hexylamine, is critical. Systematically evaluate a range of concentrations (e.g., 10-20 mM) to find the optimal balance between retention and resolution.[4][5]

-

Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge state of both the analytes and the stationary phase, influencing retention and selectivity.[6]

-

2. Strategic Alternative: Selective Enzymatic Digestion

An alternative or complementary approach is to prevent the formation of the co-eluting HA disaccharide in the first place.

-

Optimized Chondroitinase Digestion: Chondroitinase ABC not only degrades CS and dermatan sulfate (DS) but also HA.[1] By carefully controlling the digestion conditions, you can selectively degrade CS while leaving HA largely intact.

-

Parameter Optimization: Investigate the effect of pH, enzyme concentration, and incubation time on the degradation of CS and HA standards. This will allow you to establish conditions where CS is completely degraded, with minimal HA degradation.[1]

-

Q2: I am unable to separate isomeric chondroitin sulfate disaccharides (e.g., ΔDi-4S and ΔDi-6S). What chromatographic parameters should I adjust?

A2: The separation of isomeric monosulfated CS disaccharides, such as the 4-sulfated (ΔDi-4S) and 6-sulfated (ΔDi-6S) forms, is a frequent challenge due to their identical mass and charge. The key is to exploit subtle differences in their three-dimensional structure and interaction with the stationary phase.

1. Column Chemistry and Mobile Phase Synergy

-

Amide and Amino Columns: These stationary phases have demonstrated success in separating 4- and 6-sulfated disaccharides under acidic conditions.[7]

-

HILIC Columns: As with the previous issue, HILIC is a strong candidate. The separation of isomers on a HILIC stationary phase can be significantly influenced by the mobile phase composition and temperature.[2]

-

Mobile Phase pH and Ionic Strength: A systematic study of mobile phase pH and salt concentration can reveal an optimal window for separation. For instance, with AMAC-labeled disaccharides, a pH of 6.8 was found to be optimal.[6] Increasing the ammonium acetate concentration in the mobile phase has also been shown to improve the separation of certain GAG disaccharides.[6]

2. Temperature as a Critical Parameter

As mentioned previously, reducing the column temperature can enhance the differential interaction of isomers with the stationary phase, leading to improved resolution. This has been specifically demonstrated for the separation of isomeric CS/DS disaccharides.[2]

Table 1: Mobile Phase Parameters for Optimizing Isomer Separation

| Parameter | Starting Condition | Optimization Strategy | Rationale |

| Mobile Phase pH | 7.0 | Test a range from 4.0 to 7.5 | Affects the charge of both the analyte and stationary phase, influencing retention.[6] |

| Buffer Concentration | 50 mM | Vary from 25 mM to 100 mM | Higher ionic strength can modulate interactions and improve peak shape.[6] |

| Organic Modifier | Acetonitrile | Consider methanol as an alternative | Different organic modifiers can alter selectivity.[6] |

| Column Temperature | 40 °C | Decrease in 5 °C increments to 25 °C | Enhances differential analyte-stationary phase interactions.[2] |

Q3: My highly sulfated disaccharides are showing poor peak shape and are not well-resolved. What can I do?

A3: Highly sulfated disaccharides, such as di- and tri-sulfated species, can be particularly challenging to analyze due to their strong retention and potential for interaction with the stationary phase, leading to broad or tailing peaks.

1. Mitigating Strong Retention in HILIC

In HILIC, highly sulfated disaccharides can be strongly retained.

-

Gradient Optimization: Employ a steeper gradient to elute these compounds more quickly, which can lead to sharper peaks.

-

Increased Aqueous Component: A higher percentage of the aqueous component (containing buffer salts) in the mobile phase will decrease retention in HILIC.

2. Addressing Secondary Interactions in IPRPC

-

Stronger Ion-Pairing Reagent: Consider a more hydrophobic ion-pairing reagent or a higher concentration of your current one to ensure complete pairing with the multiple sulfate groups.

-

Mobile Phase Additives: The addition of a small amount of a chaotropic agent to the mobile phase can sometimes disrupt unwanted secondary interactions and improve peak shape.

3. The Challenge with Graphitized Carbon Chromatography

While effective for some GAG separations, graphitized carbon chromatography can exhibit problems with the recovery of highly sulfated disaccharides. Triply sulfated disaccharides, in particular, can be highly retained, leading to poor recovery and variable retention times.[2][8] If you are using this method, a switch to HILIC or IPRPC may be beneficial for these analytes.

Experimental Workflow for Troubleshooting Co-elution

The following diagram illustrates a systematic workflow for addressing co-elution issues in GAG disaccharide analysis.

Caption: A systematic workflow for troubleshooting co-elution.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for separating chondroitin and hyaluronan disaccharides?

A1: The most commonly employed HPLC methods for the analysis of chondroitin and hyaluronan disaccharides are Hydrophilic Interaction Chromatography (HILIC), Ion-Pair Reversed-Phase Chromatography (IPRPC), and Strong Anion Exchange Chromatography (SAX).[7][9] HILIC is particularly favored for its compatibility with mass spectrometry.[2][3]

Q2: When should I choose HILIC over Ion-Pair Reversed-Phase Chromatography?

A2: HILIC is generally the preferred method when coupling your HPLC system to a mass spectrometer. This is because HILIC mobile phases are typically volatile and do not contain ion-pairing reagents, which can cause ion suppression and contaminate the MS instrument.[2][3] IPRPC, however, can offer very high resolution and may be a good choice for UV-based detection or when MS sensitivity is not the primary concern.[4][5]

Q3: How does mobile phase pH affect the separation of these disaccharides?

A3: Mobile phase pH is a critical parameter as it influences the charge state of the acidic disaccharides (due to their carboxyl and sulfate groups). Changes in pH can alter the degree of ionization, which in turn affects their interaction with both reversed-phase and HILIC stationary phases. A lower pH can sometimes lead to reduced retention times for more highly sulfated disaccharides.[6] It is essential to empirically determine the optimal pH for your specific separation.

Q4: Can derivatization help in resolving co-elution?

A4: Yes, derivatization can be a powerful tool. Labeling the disaccharides at their reducing end with a fluorophore such as 2-aminoacridone (AMAC) via reductive amination can improve separation efficiency and analytical selectivity, particularly in reversed-phase LC-MS/MS applications.[10] This modification can alter the chromatographic behavior of the disaccharides, potentially resolving co-eluting species.

Q5: What are the critical aspects of sample preparation to avoid co-elution issues?

A5: The initial enzymatic digestion is a critical step. The enzymes used, such as chondroitinase ABC and the heparin lyases, must be used under their optimal conditions (pH, temperature) to ensure complete depolymerization of the target glycosaminoglycans.[3][10] Incomplete digestion can lead to a complex mixture of oligosaccharides that can interfere with the analysis of the target disaccharides. As discussed in the troubleshooting guide, selective enzymatic digestion can be a strategy to prevent the formation of co-eluting species.[1]

References

-

Sethi, M. K., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical Chemistry, 84(4), 1974–1982. [Link]

-

Sethi, M. K., et al. (2014). Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(23), 5673–5683. [Link]

-

Sethi, M. K., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. ACS Publications. [Link]

-

Volpi, N., et al. (2009). Ultraperformance liquid chromatography with electrospray ionization ion trap mass spectrometry for chondroitin disaccharide analysis. Analytical Biochemistry, 388(1), 88–95. [Link]

-

Zhang, F., et al. (2016). Analysis of Total Human Urinary Glycosaminoglycan Disaccharides by Liquid Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(6), 1034–1042. [Link]

-

Parnell, L. A., et al. (2022). Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling. Analytical Chemistry, 94(30), 10696–10704. [Link]

-

Sethi, M. K., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

Zaia, J. (2009). ON-LINE SEPARATIONS COMBINED WITH MS FOR ANALYSIS OF GLYCOSAMINOGLYCANS. Mass Spectrometry Reviews, 28(4), 589–611. [Link]

-

Volpi, N., et al. (2009). Ultraperformance Liquid Chromatography with Electrospray Ion Trap Mass Spectrometry for Chondroitin Disaccharide Analysis. Analytical Biochemistry, 388(1), 88-95. [Link]

-

Sýkora, D., et al. (2020). Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography. Separations, 7(3), 49. [Link]

-

Karamanos, N. K., et al. (1995). Compositional analysis of hyaluronan, chondroitin sulfate and dermatan sulfate: HPLC of disaccharides produced from the glycosaminoglycans by solvolysis. Journal of Chromatography B: Biomedical Applications, 667(2), 265-274. [Link]

-

Manon-Jensen, T., et al. (2011). Easy HPLC-based separation and quantitation of chondroitin sulphate and hyaluronan disaccharides after chondroitinase ABC treatment. Carbohydrate Research, 346(1), 77-82. [Link]

-

Mahoney, D. J., et al. (2001). Novel methods for the preparation and characterization of hyaluronan oligosaccharides of defined length. Glycobiology, 11(12), 1025-1033. [Link]

-

Carney, S. L., & Osborne, D. J. (1991). The separation of chondroitin sulfate disaccharides and hyaluronan oligosaccharides by capillary zone electrophoresis. Analytical Biochemistry, 195(1), 132-140. [Link]

-

He, L., et al. (2021). Quantification of chondroitin sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study. Osteoarthritis and Cartilage Open, 3(1), 100132. [Link]

-

Ashikov, A., et al. (2021). Structural Characterization of Glycoprotein Glycans and Glycosaminoglycans of Brain Tissues in Slc35a3-Knockout Mice. International Journal of Molecular Sciences, 22(19), 10452. [Link]

-

Hofmann, J., et al. (2020). Ion Mobility Mass Spectrometry-Based Disaccharide Analysis of Glycosaminoglycans. ChemRxiv. [Link]

Sources

- 1. Easy HPLC-based separation and quantitation of chondroitin sulphate and hyaluronan disaccharides after chondroitinase ABC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ultraperformance Liquid Chromatography with Electrospray Ion Trap Mass Spectrometry for Chondroitin Disaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultraperformance liquid chromatography with electrospray ionization ion trap mass spectrometry for chondroitin disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Analysis of Total Human Urinary Glycosaminoglycan Disaccharides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Hyaluronan Oligosaccharide Binding Affinity: A Comparative Analysis of Disaccharides and Tetrasaccharides

For researchers and drug development professionals navigating the complexities of glycosaminoglycan interactions, understanding the nuances of hyaluronan (HA) binding to its receptors is paramount. The size of the HA molecule is a critical determinant of its biological activity, largely dictated by its binding affinity to cell surface receptors like CD44 and the Hyaluronan Receptor for Endocytosis (HARE).[1][2] This guide provides an in-depth comparison of the binding affinities of HA disaccharides and tetrasaccharides, offering both theoretical understanding and practical experimental guidance.

The Central Thesis: Size Dictates Binding and Function

The prevailing evidence strongly indicates that a tetrasaccharide represents a minimal structural unit for effective binding to key HA receptors like CD44, while a disaccharide exhibits negligible to no significant binding. This disparity in binding affinity is not merely a quantitative difference; it underpins a fundamental divergence in the biological signaling and cellular responses initiated by these small oligosaccharides. While high-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and anti-inflammatory responses, its degradation into smaller fragments, including oligosaccharides, can trigger pro-inflammatory and pro-angiogenic signals.[1]

A study investigating the development of CD44 antagonists found that a library of HA disaccharide derivatives failed to exhibit any inhibitory activity in a CD44-HA binding assay.[3] In contrast, synthetic analogs based on an HA tetrasaccharide structure demonstrated measurable, albeit weaker, inhibition compared to larger hexa- and octasaccharides.[3] This finding is corroborated by other studies which suggest that the minimal size of HA fragments capable of binding to CD44 consists of six monosaccharide units (a hexasaccharide).[4] The structural basis for this size-dependency lies in the nature of the binding site on the CD44 receptor.

Structural Insights into the HA-CD44 Interaction

The binding of hyaluronan to its primary receptor, CD44, occurs within a shallow groove on the surface of the Link module, a conserved protein domain.[1][5] X-ray crystallography and NMR studies of the CD44 hyaluronan-binding domain (HABD) in complex with HA oligosaccharides have revealed the molecular basis for this interaction.[1][5][6]

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions distributed across multiple saccharide units of the HA chain.[3][7] Key interactions involve:

-

Hydrogen bonding: The carboxylate group of the glucuronic acid and the hydroxyl groups of the N-acetylglucosamine in the HA backbone form crucial hydrogen bonds with amino acid residues such as Arginine (Arg41 in human CD44) and Tyrosine in the CD44 binding pocket.[1][7]

-

Hydrophobic interactions: The N-acetyl group of the N-acetylglucosamine moiety fits into a hydrophobic pocket on the CD44 surface.[3][7]

A single disaccharide unit is simply too small to engage in a sufficient number of these interactions to form a stable complex with the receptor. A tetrasaccharide, with its two repeating disaccharide units, can span a larger portion of the binding groove, allowing for a more extensive network of hydrogen bonds and hydrophobic contacts, leading to a measurable, albeit weak, binding affinity. The binding affinity (or more accurately, avidity) increases significantly with the length of the HA chain, as longer chains can engage multiple CD44 receptors on the cell surface simultaneously, a phenomenon known as multivalency.[3][8]

Visualizing the Binding Concept

Caption: Conceptual diagram of disaccharide vs. tetrasaccharide binding to CD44.

Quantitative Comparison of Binding Affinity

| Oligosaccharide Size | Expected Binding Affinity (Kd) to CD44 | Supporting Evidence |

| Disaccharide | Not reliably measurable / Very high µM to mM range | A library of disaccharide derivatives showed no appreciable inhibitory activity in a CD44-HA binding assay.[3] The small size prevents sufficient engagement with the binding groove. |

| Tetrasaccharide | Weak affinity (µM range) | Tetrasaccharide-based analogs show measurable inhibition of CD44-HA binding.[3] It is considered a minimal unit for interaction. |

| Octasaccharide | ~125 µM | Determined by crystallographic characterization.[3] |

Experimental Protocols for Assessing Binding Affinity

For researchers wishing to empirically validate these binding differences, several biophysical techniques are suitable. The choice of method depends on the specific research question, available instrumentation, and the nature of the interacting molecules.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]

Experimental Workflow for ITC

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dialyze purified, recombinant CD44 hyaluronan-binding domain (HABD) against the chosen experimental buffer (e.g., phosphate-buffered saline, pH 7.4) extensively to ensure buffer matching.

-

Dissolve the HA tetrasaccharide in the final dialysis buffer. For a weak interaction, a relatively high concentration of the tetrasaccharide (the ligand in the syringe) will be required, typically at least 10-20 times the concentration of the protein in the cell.[10]

-

Accurately determine the concentrations of both the protein and the oligosaccharide.

-

Thoroughly degas all solutions immediately before use to prevent air bubbles.[10]

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CD44 HABD solution into the sample cell (typically 5-50 µM).

-

Load the concentrated HA tetrasaccharide solution into the injection syringe (typically 50-500 µM).

-

Perform a series of small, spaced injections (e.g., 2-5 µL) of the tetrasaccharide into the protein solution, allowing the system to reach equilibrium between injections.

-

-

Data Analysis:

-

The raw data will show heat pulses corresponding to each injection. Integrate these peaks to determine the heat change per injection.

-

Plot the heat change against the molar ratio of tetrasaccharide to protein.

-

Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Note on Disaccharides: Due to the expected extremely weak or non-existent binding, obtaining a reliable binding isotherm for a disaccharide via ITC would be highly challenging. The heat changes would likely be indistinguishable from the heat of dilution, making accurate Kd determination improbable. A control experiment titrating the disaccharide into buffer alone is essential to measure this heat of dilution.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[11][12] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow for SPR

Caption: Workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol:

-

Immobilization:

-

Immobilize the purified CD44 HABD onto a suitable sensor chip (e.g., a CM5 chip using standard amine coupling chemistry). Aim for a low to moderate immobilization density to avoid mass transport limitations.

-

A reference flow cell should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the HA tetrasaccharide in running buffer (e.g., HBS-EP). The concentration range should ideally span from 0.1x to 10x the expected Kd.[12]

-

Inject the different concentrations of the tetrasaccharide over the sensor and reference surfaces for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).

-

Between cycles, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a high salt solution) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

-

Globally fit the set of sensorgrams for the different analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Note on Disaccharides: When injecting the HA disaccharide, it is expected that little to no binding will be observed in the sensorgram. The response will likely resemble that of the reference channel, indicating no specific interaction with the immobilized CD44.

Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be a straightforward and effective method to demonstrate the relative binding affinities of the disaccharide and tetrasaccharide. In this format, the oligosaccharides in solution compete with a labeled high-molecular-weight HA for binding to immobilized CD44.

Experimental Workflow for Competitive ELISA

Caption: Workflow for a Competitive ELISA experiment.

Step-by-Step Protocol:

-

Plate Coating and Blocking:

-

Coat the wells of a high-binding 96-well plate with purified CD44 HABD (e.g., 1-10 µg/mL in a coating buffer). Incubate overnight at 4°C.[13]

-

Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[13]

-

-

Competition Step:

-

Prepare a series of dilutions of the HA disaccharide and HA tetrasaccharide (the competitors).

-

In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of biotinylated HMW-HA with the various concentrations of the competitor oligosaccharides for 1 hour at room temperature.[13]

-

Transfer these mixtures to the washed, CD44-coated plate and incubate for 1-2 hours.

-

-

Detection and Analysis:

-

Wash the plate thoroughly to remove unbound HA.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate again and add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Expected Outcome: The HA tetrasaccharide should compete with the biotinylated HMW-HA for binding to CD44, resulting in a dose-dependent decrease in the colorimetric signal. The HA disaccharide is expected to show little to no competition, meaning the signal will remain high even at high concentrations of the disaccharide. This provides strong evidence for its negligible binding affinity.

Conclusion

The interaction between hyaluronan and its receptors is a finely tuned process where the size of the HA oligosaccharide plays a decisive role. For researchers in drug development and cell biology, it is crucial to recognize that HA disaccharides and tetrasaccharides are not interchangeable and possess fundamentally different binding affinities for receptors like CD44. While a tetrasaccharide can be considered a minimal recognition unit, a disaccharide is largely inert in this context. The experimental protocols outlined in this guide provide a robust framework for investigating these size-dependent interactions, enabling a deeper understanding of HA-mediated biological processes and facilitating the design of novel therapeutics targeting these pathways.

References

- Cowman, M. K., & Matsuoka, S. (2005). Experimental approaches to hyaluronan structure. In Hyaluronan (pp. 1-14). Elsevier.

- Day, A. J., & Prestwich, G. D. (2002). Hyaluronan-binding proteins: tying up the giant. Journal of Biological Chemistry, 277(42), 4585-4588.

- Edward, M. (2016). The role of CD44 in the pathogenesis of human disease.

-

Gakunga, P., et al. (2022). Impact of structurally modifying hyaluronic acid on CD44 interaction. Scientific Reports, 12(1), 1-14. [Link]

-